1H-benzimidazol-1-yl(cyclohexyl)methanone
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Overview
Description
1H-Benzimidazol-1-yl(cyclohexyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazol-1-yl(cyclohexyl)methanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with cyclohexanone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-1-yl(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1H-benzimidazol-1-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological importance
Uniqueness: 1H-Benzimidazol-1-yl(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its stability, bioavailability, and interaction with specific molecular targets compared to other benzimidazole derivatives .
Properties
CAS No. |
294649-09-5 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
benzimidazol-1-yl(cyclohexyl)methanone |
InChI |
InChI=1S/C14H16N2O/c17-14(11-6-2-1-3-7-11)16-10-15-12-8-4-5-9-13(12)16/h4-5,8-11H,1-3,6-7H2 |
InChI Key |
PTIDQSUZBKCABH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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